molecular formula C16H13FN2O3S B2659694 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide CAS No. 912760-80-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2659694
CAS No.: 912760-80-6
M. Wt: 332.35
InChI Key: ROKQTXKJTYSARW-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities, substituted with dimethoxy groups at the 4 and 7 positions and linked via an amide bond to a 3-fluorobenzoyl group. The benzothiazole moiety is a key structural component in compounds with documented anticancer, antimicrobial, and neuroprotective properties . Specifically, substituted benzothiazoles have been identified as potent inhibitors of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in cancer and neurodegenerative diseases . Inhibition of NQO2 represents a potential therapeutic strategy for enhancing the efficiency of cancer therapies or minimizing oxidative damage in neuroinflammation . Furthermore, structurally related N-(thiazol-2-yl)-benzamide analogs have been discovered to function as novel, selective, and brain-penetrant negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These compounds serve as valuable pharmacological tools for probing the physiological functions of this poorly characterized receptor in neuroscience research . The incorporation of a fluorine atom on the benzamide ring is a common strategy in modern drug design, as fluorine can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding interactions, often leading to enhanced biological potency . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for ensuring compliance with all applicable institutional and governmental regulations.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-21-11-6-7-12(22-2)14-13(11)18-16(23-14)19-15(20)9-4-3-5-10(17)8-9/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKQTXKJTYSARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound is compared to three key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Functional Groups
Target Compound 3-fluoro, 4,7-dimethoxy Benzamide, benzothiazole
N'-(4,7-dimethoxy...benzohydrazide [Ev3] 3-fluoro, hydrazide linkage Benzohydrazide, benzothiazole
N-(4,7-dimethoxy-3-methyl...ylidene)-4-fluoro [Ev4] 4-fluoro, 3-methyl, ylidene moiety Benzamide, ylidene, benzothiazole
1,2,4-Triazole derivatives [7–9] [Ev2] Sulfonyl, 2,4-difluorophenyl, triazole Triazole-thione, sulfonyl
  • Hydrazide vs. Amide Linkage : The hydrazide analog () replaces the amide bond with a hydrazide group (–NH–NH–CO–), altering hydrogen-bonding capacity and metabolic pathways .
  • Ylidene and Methyl Modifications : The ylidene group in introduces conjugation and planarity, while the 3-methyl group increases steric bulk, possibly affecting binding pocket interactions .
Infrared (IR) Spectroscopy
  • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (amide), with methoxy C–O stretches at ~1250–1270 cm⁻¹.
  • Hydrazide Analog () : Displays C=O (~1680 cm⁻¹) and NH stretches (~3150–3319 cm⁻¹), similar to hydrazinecarbothioamides in .
  • Triazole Derivatives () : Absence of C=O (1663–1682 cm⁻¹ replaced by C=S at ~1247–1255 cm⁻¹) confirms cyclization to triazole-thiones .

Implications for Bioactivity

  • Lipophilicity and Solubility : Methoxy groups in the target compound enhance lipophilicity compared to sulfonyl-containing triazoles (), which may improve membrane permeability but reduce aqueous solubility.
  • Tautomerism and Stability : Unlike triazole-thiones (), the target compound lacks tautomeric forms, ensuring structural consistency in biological environments.
  • Fluorine Effects : The 3-fluorine in the target compound may optimize dipole interactions in enzyme binding sites compared to 4-fluoro analogs .

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : 283.31 g/mol
  • CAS Number : 897486-38-3

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. The following table summarizes key findings regarding the antitumor effects of related compounds:

Compound NameCell Line TestedIC50_{50} (µM)Assay Type
Compound AA5496.75 ± 0.192D Viability Assay
Compound BHCC8275.13 ± 0.972D Viability Assay
Compound CNCI-H3580.85 ± 0.052D Viability Assay
Compound DMRC-5 (Fibroblast)3.11 ± 0.26Cytotoxicity Assay

Mechanism of Action : The compounds primarily act by intercalating with DNA, leading to the inhibition of DNA synthesis and cell proliferation. They predominantly bind within the minor groove of AT-rich DNA regions, which is crucial for their antitumor efficacy .

Antimicrobial Activity

In addition to antitumor properties, certain derivatives have shown promising antimicrobial activity against various bacterial strains. The effectiveness of these compounds was evaluated using standard antimicrobial susceptibility testing methods.

Key Findings on Antimicrobial Activity

  • Compound E demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentrations (MIC) were determined for several strains, showing effective inhibition at concentrations as low as 5 µg/mL.

Case Studies

  • Case Study on Lung Cancer Cell Lines : A study involving three human lung cancer cell lines (A549, HCC827, NCI-H358) indicated that the compound exhibited varying degrees of cytotoxicity across different cell lines, with the most potent effects observed in the NCI-H358 line .
  • Comparative Study with Standard Drugs : In comparative assays against standard chemotherapeutic agents like doxorubicin and staurosporine, the compound showed a favorable profile with lower toxicity to normal cells (MRC-5 fibroblasts), suggesting its potential as a safer alternative in cancer therapy .

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